1-Propyl-1,2,3,4-tetrahydroquinoxaline 1-Propyl-1,2,3,4-tetrahydroquinoxaline
Brand Name: Vulcanchem
CAS No.: 103639-83-4
VCID: VC20741197
InChI: InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3
SMILES: CCCN1CCNC2=CC=CC=C21
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

1-Propyl-1,2,3,4-tetrahydroquinoxaline

CAS No.: 103639-83-4

Cat. No.: VC20741197

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

1-Propyl-1,2,3,4-tetrahydroquinoxaline - 103639-83-4

CAS No. 103639-83-4
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 4-propyl-2,3-dihydro-1H-quinoxaline
Standard InChI InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3
Standard InChI Key TXAWJRGNIKQFAZ-UHFFFAOYSA-N
SMILES CCCN1CCNC2=CC=CC=C21
Canonical SMILES CCCN1CCNC2=CC=CC=C21

Chemical Identity and Physical Properties

1-Propyl-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by its bicyclic structure containing two nitrogen atoms. The molecule consists of a benzene ring fused with a partially saturated piperazine-like ring, with a propyl group attached to one of the nitrogen atoms.

Basic Chemical Information

PropertyValue
CAS Number103639-83-4
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
IUPAC Name4-propyl-2,3-dihydro-1H-quinoxaline
SMILES NotationCCCN1CCNC2=CC=CC=C21
InChIInChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3

The compound appears as a clear liquid at room temperature with pale yellow to amber coloration, particularly when exposed to air and light. Like many nitrogen-containing heterocyclic compounds, it tends to darken upon prolonged exposure to oxygen due to oxidative processes.

PropertyEstimated Value
Physical StateLiquid at room temperature
Boiling PointApproximately 240-260°C at atmospheric pressure
SolubilitySparingly soluble in water; highly soluble in organic solvents (ethanol, methanol, dichloromethane, DMSO)
StabilityModerate stability; susceptible to oxidation and hydrolysis under harsh conditions
LogPApproximately 2.0-2.5 (indicating moderate lipophilicity)

Structural Characteristics

The molecular structure of 1-propyl-1,2,3,4-tetrahydroquinoxaline represents an interesting fusion of aromatic and aliphatic elements, which significantly influences its chemical behavior and potential applications.

Key Structural Features

The molecular architecture of 1-propyl-1,2,3,4-tetrahydroquinoxaline comprises several important structural elements:

  • A benzene ring that provides aromaticity and potential sites for electrophilic aromatic substitution

  • A partially saturated 1,4-diazacyclohexane ring (piperazine-like) fused to the benzene ring

  • A propyl substituent attached to one of the nitrogen atoms, enhancing lipophilicity

  • A secondary amine (NH) group that serves as a nucleophilic center and potential hydrogen bond donor

  • An sp² hybridized nitrogen that contributes to the compound's basicity and coordination properties

These structural features create a molecule with multiple reactive sites and functional possibilities, making it valuable in various synthetic pathways and applications.

Synthesis Methods

The synthesis of 1-propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes, primarily involving the modification of quinoxaline or 1,2,3,4-tetrahydroquinoxaline scaffolds.

From 1,2,3,4-Tetrahydroquinoxaline

One of the most straightforward methods involves N-alkylation of 1,2,3,4-tetrahydroquinoxaline with a propyl halide:

  • 1,2,3,4-Tetrahydroquinoxaline is treated with 1-bromopropane or 1-chloropropane in the presence of a base such as potassium carbonate or sodium hydride

  • The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or acetonitrile

  • Heating (60-80°C) for several hours yields the desired product

  • Purification is generally achieved through column chromatography or recrystallization

Reductive Approach

Another common approach involves:

  • Condensation of o-phenylenediamine with an appropriate carbonyl compound to form a quinoxaline derivative

  • Selective reduction of the resulting quinoxaline to the tetrahydro derivative

  • N-alkylation with a propyl halide to introduce the propyl substituent

Industrial Production Methods

Industrial production may employ similar synthetic routes but with modifications for scale, efficiency, and cost-effectiveness:

  • Continuous flow reactors for improved reaction control and safety

  • Catalytic methods to enhance selectivity and reduce waste

  • Green chemistry approaches to minimize environmental impact, including:

    • Solvent-free conditions where feasible

    • Recyclable catalysts

    • Microwave-assisted synthesis for energy efficiency

Chemical Reactivity and Transformations

The reactivity of 1-propyl-1,2,3,4-tetrahydroquinoxaline is governed by its unique structural features, particularly the presence of both aromatic and aliphatic components, as well as the nitrogen atoms that can participate in various transformations.

Oxidation Reactions

1-Propyl-1,2,3,4-tetrahydroquinoxaline can undergo various oxidation reactions:

  • Aromatization to form 1-propylquinoxaline under mild oxidizing conditions

  • Oxidation of the propyl side chain under more aggressive conditions

  • N-oxide formation at the nitrogen atoms when treated with peroxides

Electrophilic and Nucleophilic Substitutions

The aromatic portion of the molecule can participate in electrophilic aromatic substitution reactions, while the nitrogen atoms, particularly the secondary amine, can engage in nucleophilic reactions:

Reaction TypeReagentsExpected Products
NitrationHNO₃/H₂SO₄Nitro derivatives (primarily at positions 6, 7, or 8)
HalogenationBr₂, Cl₂, NBSHalogenated derivatives
AcylationRCOCl, (RCO)₂ON-acyl derivatives
AlkylationRX, baseN,N-disubstituted derivatives

Complex Transformations

The 1-propyl-1,2,3,4-tetrahydroquinoxaline scaffold can be elaborated into more complex structures through various synthetic transformations:

  • Ring expansion reactions

  • Cycloadditions

  • Transition metal-catalyzed cross-coupling reactions

  • Photochemical rearrangements

Applications in Chemical Research and Industry

1-Propyl-1,2,3,4-tetrahydroquinoxaline serves as an important building block in various areas of chemical research and industrial applications.

Material Science Applications

Quinoxaline-based compounds, including partially saturated derivatives like 1-propyl-1,2,3,4-tetrahydroquinoxaline, have found applications in material science:

  • Organic electronics

  • Dye sensitizers

  • Coordination chemistry

  • Polymer science

Use as a Synthetic Intermediate

One of the most significant applications of 1-propyl-1,2,3,4-tetrahydroquinoxaline is as a synthetic intermediate in the preparation of more complex molecules:

  • Functionalized quinoxaline derivatives

  • Fused heterocyclic systems

  • Ligands for metal complexes

  • Chiral auxiliaries and catalysts

Structure-Activity Relationships

Understanding the relationship between the structural features of 1-propyl-1,2,3,4-tetrahydroquinoxaline and its reactivity or biological activity is crucial for rational design of derivatives with enhanced properties.

Key Structure-Activity Considerations

Structural FeatureImpact on PropertiesPotential Modifications
Propyl SubstituentEnhances lipophilicity; affects membrane permeabilityLengthening or branching the alkyl chain; introduction of functional groups
Aromatic RingProvides planarity and potential for π-stacking interactionsIntroduction of electron-withdrawing or electron-donating substituents
Secondary AmineNucleophilic center; hydrogen bond donorProtection, alkylation, acylation
Partially Saturated RingConformational flexibility; affects receptor bindingOxidation to fully aromatic system; introduction of substituents

Comparison with Structural Analogs

To better understand the unique properties of 1-propyl-1,2,3,4-tetrahydroquinoxaline, it is instructive to compare it with structurally related compounds:

CompoundStructural ComparisonKey Differences in Properties
1,2,3,4-TetrahydroquinoxalineLacks propyl substituentMore hydrophilic; two secondary amine groups; different basicity
1-PropylquinoxalineFully aromatic analogEnhanced planarity; distinct electronic properties; different reactivity patterns
1-Propyl-1,2,3,4-tetrahydroquinolineContains only one nitrogen atomDifferent electronic distribution; altered basicity; modified hydrogen bonding capability
1-Propyl-1,2,3,4-tetrahydroisoquinolineIsomeric structure with nitrogen in different positionDifferent electronic distribution; altered reactivity profile

Analytical Methods for Characterization

Various analytical techniques can be employed for the identification, characterization, and quantification of 1-propyl-1,2,3,4-tetrahydroquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Propyl-1,2,3,4-tetrahydroquinoxaline exhibits characteristic NMR patterns that facilitate its identification:

  • ¹H NMR: Expected signals include aromatic protons (6.5-7.5 ppm), N-CH₂ protons (2.8-3.4 ppm), propyl chain protons (0.8-2.0 ppm), and NH proton (broad signal, 3.5-4.5 ppm)

  • ¹³C NMR: Signals corresponding to aromatic carbons (115-145 ppm), aliphatic carbons (20-55 ppm), and characteristic chemical shifts for carbons adjacent to nitrogen atoms

Infrared (IR) Spectroscopy

Key IR bands for 1-propyl-1,2,3,4-tetrahydroquinoxaline typically include:

  • N-H stretching (3300-3500 cm⁻¹)

  • Aromatic C-H stretching (3030-3080 cm⁻¹)

  • Aliphatic C-H stretching (2850-2950 cm⁻¹)

  • C=C aromatic stretching (1450-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis of 1-propyl-1,2,3,4-tetrahydroquinoxaline typically shows:

  • Molecular ion peak at m/z 176 [M]⁺

  • Characteristic fragmentation patterns, including loss of the propyl group and fragmentation of the heterocyclic ring system

Chromatographic Methods

For purification and analysis, several chromatographic techniques are valuable:

  • High-Performance Liquid Chromatography (HPLC)

    • Reverse-phase HPLC with UV detection (typically at 254-280 nm)

    • Mobile phases often include acetonitrile/water or methanol/water mixtures

  • Gas Chromatography (GC)

    • Particularly useful for monitoring reactions and assessing purity

    • Often coupled with mass spectrometry (GC-MS) for enhanced identification capability

  • Thin-Layer Chromatography (TLC)

    • Rapid screening method using silica gel plates

    • Development systems typically include combinations of hexane/ethyl acetate or dichloromethane/methanol

Future Research Directions

The study of 1-propyl-1,2,3,4-tetrahydroquinoxaline continues to evolve, with several promising research directions:

Synthetic Methodology Development

  • Development of more efficient and selective methods for the preparation of 1-propyl-1,2,3,4-tetrahydroquinoxaline

  • Exploration of asymmetric synthesis approaches to generate chiral derivatives

  • Investigation of sustainable and environmentally friendly synthetic routes

Applications in Medicinal Chemistry

  • Systematic exploration of structure-activity relationships to identify potent bioactive derivatives

  • Development of targeted libraries based on the 1-propyl-1,2,3,4-tetrahydroquinoxaline scaffold

  • Evaluation of potential applications in emerging therapeutic areas

Material Science Applications

  • Investigation of coordination chemistry and metal-binding properties

  • Exploration of potential applications in organic electronics and photovoltaics

  • Development of stimulus-responsive materials incorporating the tetrahydroquinoxaline moiety

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